2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid is a chemical compound with the molecular formula C6H9NO4S It is known for its unique structure, which includes an oxathiane ring and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid typically involves the reaction of oxathiane derivatives with aminoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous processes. The raw materials are sourced in bulk, and the reaction is carried out in reactors designed for high efficiency and safety. The product is then purified using techniques such as crystallization, filtration, and chromatography to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiane ring to a thiane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Alkylated or acylated aminoacetic acid derivatives.
Scientific Research Applications
2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid involves its interaction with specific molecular targets. The oxathiane ring and aminoacetic acid moiety can bind to enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)propionic acid
- 2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)butyric acid
Uniqueness
2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid stands out due to its specific structural features, such as the oxathiane ring and the aminoacetic acid moiety. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11NO4S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
2-[(4-oxo-1,4-oxathian-4-ylidene)amino]acetic acid |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)5-7-12(10)3-1-11-2-4-12/h1-5H2,(H,8,9) |
InChI Key |
DDJRZASVPPNYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=NCC(=O)O)(=O)CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.